

Application Note: ¹H NMR Spectroscopic Analysis of Benzyl Salicylate

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Compound of Interest

Compound Name: Benzyl Salicylate

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Abstract

This document provides a comprehensive guide to the analysis of **benzyl salicylate** using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a detailed experimental protocol for sample preparation and data acquisition, a thorough interpretation of the resulting spectrum, and quantitative data presented in a clear, tabular format. Visual diagrams are included to illustrate the molecular structure and the experimental workflow, aiding in the understanding of the structural elucidation process.

Introduction

Benzyl salicylate is an ester of benzyl alcohol and salicylic acid, commonly used in cosmetics as a fragrance and UV light absorber. Its chemical structure, a combination of two aromatic rings, gives rise to a characteristic ¹H NMR spectrum. Proton NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. This application note serves as a practical guide for obtaining and interpreting the ¹H NMR spectrum of **benzyl salicylate**.

Experimental Protocol

This section details the methodology for preparing a sample of **benzyl salicylate** and acquiring its ^1H NMR spectrum.

1. Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum with sharp, well-resolved peaks.

- Materials:
 - **Benzyl salicylate** (5-25 mg)[1][2][3]
 - Deuterated solvent (e.g., Chloroform-d, CDCl_3), approximately 0.6-0.7 mL[4]
 - 5 mm NMR tube[4]
 - Pasteur pipette with a glass wool plug[1][4]
 - Vial for dissolving the sample
 - Tetramethylsilane (TMS) as an internal standard[5]
- Procedure:
 - Weigh approximately 5-25 mg of **benzyl salicylate** and place it into a clean, dry vial.[2][3]
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial.[4]
 - Gently swirl or vortex the vial to ensure the sample completely dissolves. The solution should be clear and transparent.[3][6]
 - Prepare a filtration pipette by placing a small, tight plug of glass wool into a Pasteur pipette.[1]
 - Filter the sample solution through the glass wool plug directly into the NMR tube.[1][3][6]
This step is crucial to remove any particulate matter that could degrade the spectral quality.

- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[3][4]
- Cap the NMR tube securely and label it clearly.[1]
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[6]

2. NMR Data Acquisition

The following are general parameters for acquiring a standard ^1H NMR spectrum. Instrument-specific parameters may need optimization.

- Spectrometer: 400 MHz NMR Spectrometer (or similar)
- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Temperature: 298 K (25 °C)
- Acquisition Parameters:
 - Number of scans: 8-16
 - Relaxation delay: 1.0 s
 - Acquisition time: ~4 s
 - Spectral width: -2 to 12 ppm

Data Presentation

The ^1H NMR spectrum of **benzyl salicylate** in CDCl_3 shows distinct signals corresponding to the aromatic protons of the salicylate and benzyl moieties, the benzylic methylene protons, and the phenolic hydroxyl proton. The quantitative data are summarized below.

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-f	10.83	Singlet (s)	1H	Phenolic -OH
H-d	7.84	Doublet of doublets (dd)	1H	Salicylate Ring (ortho to -COO)
H-a, H-b, H-c	7.30 - 7.50	Multiplet (m)	6H	Benzyl Ring (5H) & Salicylate Ring (para to -OH)
H-e	6.98	Doublet of doublets (dd)	1H	Salicylate Ring (ortho to -OH)
H-g	6.89	Triplet (t)	1H	Salicylate Ring (meta to -OH)
H-h	5.37	Singlet (s)	2H	Methylene (-CH ₂ -)

Note: Data is based on typical values and may vary slightly depending on the solvent and spectrometer frequency.

Data Interpretation

The assignment of each signal is based on its chemical shift, integration value, and splitting pattern (multiplicity).

- Phenolic Proton (H-f, ~10.83 ppm): This proton appears as a sharp singlet far downfield. Its significant deshielding is due to hydrogen bonding with the adjacent ester carbonyl group, a characteristic feature of salicylates.
- Aromatic Protons (H-a to H-e, H-g, 6.89-7.84 ppm): The nine aromatic protons appear in the region between 6.8 and 8.0 ppm.
 - The protons on the benzyl ring (H-a) typically appear as a multiplet around 7.3-7.5 ppm.

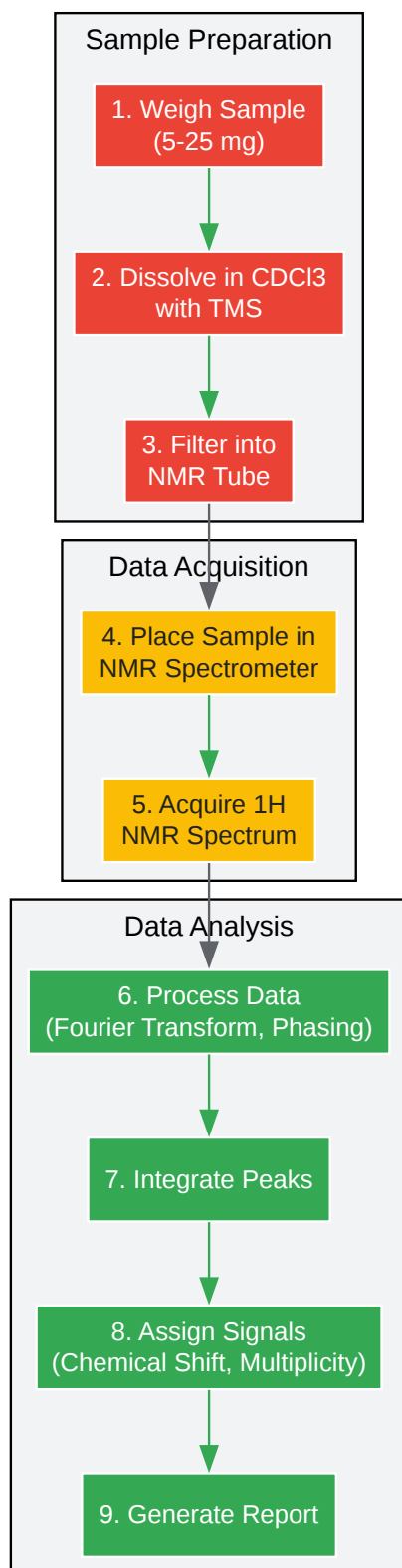
- The protons on the salicylate ring are more distinct due to the influence of the hydroxyl and ester groups.
- H-d (~7.84 ppm): This proton is ortho to the electron-withdrawing ester group, causing it to be the most deshielded of the ring protons. It appears as a doublet of doublets due to coupling with H-c and H-g.
- H-c (~7.45 ppm): This proton is para to the hydroxyl group and meta to the ester. It is part of the multiplet that overlaps with the benzyl ring protons.
- H-e (~6.98 ppm): This proton is ortho to the electron-donating hydroxyl group, causing it to be shielded and appear further upfield. It shows as a doublet of doublets.
- H-g (~6.89 ppm): This proton is meta to the hydroxyl group and appears as a triplet.
- Methylene Protons (H-h, ~5.37 ppm): These two protons appear as a sharp singlet. They are adjacent to an oxygen atom and a benzene ring, which deshields them to this region. The absence of adjacent protons results in a singlet multiplicity.

Visualizations

Chemical Structure of **Benzyl Salicylate**

Caption: Chemical structure of **benzyl salicylate** with key protons labeled for ^1H NMR assignment.

^1H NMR Analysis Workflow



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Caption: Workflow diagram illustrating the key stages of ^1H NMR analysis from sample preparation to final reporting.

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